N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226434-57-6
VCID: VC6379615
InChI: InChI=1S/C13H7N5O2S2/c19-11(7-1-2-9-10(5-7)18-22-17-9)14-13-16-15-12(20-13)8-3-4-21-6-8/h1-6H,(H,14,16,19)
SMILES: C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=CSC=C4
Molecular Formula: C13H7N5O2S2
Molecular Weight: 329.35

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

CAS No.: 1226434-57-6

Cat. No.: VC6379615

Molecular Formula: C13H7N5O2S2

Molecular Weight: 329.35

* For research use only. Not for human or veterinary use.

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide - 1226434-57-6

Specification

CAS No. 1226434-57-6
Molecular Formula C13H7N5O2S2
Molecular Weight 329.35
IUPAC Name N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C13H7N5O2S2/c19-11(7-1-2-9-10(5-7)18-22-17-9)14-13-16-15-12(20-13)8-3-4-21-6-8/h1-6H,(H,14,16,19)
Standard InChI Key GBGQYQXIFBBSLL-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=CSC=C4

Introduction

Synthesis

The synthesis of compounds like N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c] thiadiazole-5-carboxamide typically involves multi-step reactions:

  • Preparation of 1,3,4-Oxadiazole Ring:

    • Hydrazides are cyclized with carbon disulfide or phosphorus oxychloride to form the oxadiazole core .

  • Formation of Benzo[c]125Thiadiazole Core:

    • This is synthesized through diazotization reactions followed by cyclization using sulfur-containing reagents .

  • Coupling Reaction:

    • The oxadiazole and benzo[c] thiadiazole moieties are coupled using amide bond formation techniques.

The reaction conditions (e.g., temperature and solvents) are optimized to ensure high yields and purity.

Antimicrobial Activity

Compounds containing 1,3,4-oxadiazole and thiadiazole scaffolds have demonstrated broad-spectrum antimicrobial effects:

  • Effective against Gram-positive and Gram-negative bacteria .

  • The thiophene substitution enhances lipophilicity and membrane permeability.

Anticancer Potential

The benzo[c] thiadiazole moiety is known for its anticancer properties:

  • Exhibits cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) .

  • Mechanism: Induces apoptosis through DNA binding and inhibition of cell proliferation.

Drug Development

This compound's dual heterocyclic framework makes it a promising candidate for:

  • Antibacterial agents targeting resistant strains.

  • Anticancer drugs due to its ability to interact with DNA and proteins.

Molecular Docking Studies

In silico studies reveal strong binding affinities with enzymes like topoisomerase-II (anticancer target) and bacterial dihydrofolate reductase (antibacterial target) .

Comparative Data Table

Property/ActivityObservations
Molecular Weight~325 g/mol
Antibacterial ActivityEffective against E. coli and S. aureus at MIC < 10 µg/mL .
Anticancer IC50_{50}50~2.44 µM for LoVo cells; ~23 µM for MCF-7 cells .
Antioxidant ActivityComparable to standard antioxidants like ascorbic acid .
Toxicity ProfileLow toxicity in Daphnia magna model .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator